Morphinan

Vue d'ensemble

Description

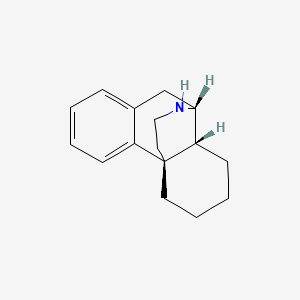

Morphinan: is a naturally occurring alkaloid that serves as the core structure for a variety of pharmacologically active compounds, including opioids. It is characterized by its tetracyclic structure, which includes a phenanthrene core fused to a piperidine ring. This compound is significant in medicinal chemistry due to its role as a precursor for many analgesic drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Morphinan typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with the Diels-Alder reaction, followed by a series of cyclization and reduction steps to form the tetracyclic core. Key reagents often include dienes and dienophiles for the initial cycloaddition, and various reducing agents like lithium aluminum hydride for subsequent steps.

Industrial Production Methods: Industrial production of this compound and its derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Halogenation at Positions 1 and 2

Halogenation of morphinan derivatives introduces steric and electronic modifications that influence opioid receptor interactions.

Position 1 Halogenation

-

Method : Morphine undergoes halogenation at C1 using HCl or HBr with oxidizing agents (e.g., KIO₃ or H₂O₂), yielding 1-chloromorphine (7 ) and 1-bromomorphine (8 ) .

-

Mechanism : Electrophilic aromatic substitution directed by the phenolic hydroxyl group at C3.

-

Outcome : 3-O-methylation of halogenated products produces 1-chlorocodeine (9 ) and 1-bromocodeine (10 ) .

Position 2 Halogenation

-

Synthesis : 2-Nitromorphine (34 ) is reduced to 2-aminomorphine (35 ), followed by Sandmeyer reaction to form 2-chloromorphine (36 ) .

-

Application : 2-Chlorocodeine (37 ) exhibits altered receptor affinity compared to morphine .

Modifications at Position 6

The C6 position is critical for metabolic stability and receptor binding.

Wolff–Kishner Reduction

-

Process : Removal of the 6-keto group from 14-oxygenated-N-methylthis compound-6-ones (1–4 ) yields 6-desoxo derivatives (1a–4a ) .

-

Impact : Retains MOP receptor affinity (e.g., 1a vs. 1 : Kᵢ = 0.34 nM vs. 0.30 nM) .

Acrylonitrile Incorporation

-

Van Leusen Homologation : Tosylmethylisocyanide (TosMIC) reacts with 6-keto groups in oxycodone (5 ) to form 6-cyano derivatives (5a , 6a ) .

-

Result : Enhanced metabolic stability and retained analgesic potency .

Diels–Alder Reactions with this compound-6,8-Dienes

The conjugated diene system in thebaine (4 ) and oripavine (5 ) facilitates cycloadditions with electron-deficient dienophiles.

Reaction Outcomes

| Dienophile | Product | Yield | Stereochemistry |

|---|---|---|---|

| Methyl vinyl ketone | 6β,14β-Ethenothis compound (27 ) | 78% | β-face addition |

| Nitroethene | 8α-Nitro-6α,14α-adduct (28 ) | 50% | β-face addition |

| Nitroethene | 8β-Nitro-6β,14β-adduct (30 ) | 30% | α-face addition |

-

Mechanism : Endo-selective [4+2] cycloaddition governed by HOMO(diene)-LUMO(dienophile) interactions .

-

Applications : Generates intermediates for antitussive and analgesic agents .

N-Substituent Modifications

The N-methyl group influences receptor selectivity and efficacy.

N-Phenethyl Substitution

-

Synthesis : Replacement of N-methyl with phenethyl in 14-methoxymetopon (4 ) yields 4b .

-

Effect : Converts selective MOP agonists into dual MOP/DOP agonists (e.g., 4b Kᵢ: MOP = 0.18 nM, DOP = 2.1 nM) .

Suzuki–Miyaura Cross-Coupling at Position 3

Palladium-catalyzed coupling introduces aryl groups to enhance receptor selectivity.

Example

-

Substrate : 3-Triflate derivative (39 ) reacts with arylboronic acids to yield C3-aryl analogues (40a–f ) .

-

Results : Compound 40b shows comparable MOP selectivity to morphine (IC₅₀: µ = 200 nM vs. 8.5 nM) .

Metabolic Reactions

This compound derivatives undergo Phase I/II metabolism, altering pharmacokinetics.

Key Pathways

-

Glucuronidation : UGT2B7-mediated formation of morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) .

-

Sulfation : Sulfotransferases produce morphine-3-sulfate (M3S), prevalent in neonates .

Quantum-Chemical Insights

Electronic properties dictate receptor binding:

Applications De Recherche Scientifique

Pain Management

Morphinan derivatives, such as morphine and buprenorphine, are primarily utilized for their analgesic properties. Morphine is recognized as a critical medication for managing severe pain, particularly in chronic conditions where other pain relief methods have failed. It acts as an agonist at the mu-opioid receptor, effectively alleviating pain but also posing risks of addiction and side effects like respiratory depression .

Table 1: Common this compound Derivatives and Their Uses

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| Morphine | Severe pain management | Mu-opioid receptor agonist |

| Buprenorphine | Pain relief and opioid dependence | Partial agonist at mu-opioid receptor |

| Codeine | Mild to moderate pain | Mu-opioid receptor agonist |

| Etorphine | Veterinary analgesia | Highly potent mu-opioid agonist |

Respiratory Conditions

Recent studies have explored the use of this compound compounds in treating chronic obstructive pulmonary disease (COPD). A randomized clinical trial demonstrated that low-dose sustained-release morphine significantly improved health status in patients suffering from chronic breathlessness due to advanced COPD. The study indicated a notable reduction in breathlessness and improvement in functional performance .

Biased Agonism

Recent research has focused on the concept of biased agonism, which aims to separate the analgesic effects of this compound derivatives from their adverse side effects. Advances in biochemistry have led to the development of semi-synthetic and synthetic morphinans that selectively activate specific opioid receptors while minimizing undesirable effects. This approach is crucial for designing safer opioid medications .

Novel Drug Design

The exploration of this compound's molecular structure has led to the discovery of new compounds with improved efficacy and safety profiles. For instance, researchers have developed receptor-selective non-peptidic ligands that show promise in targeting specific opioid receptors without triggering addiction pathways .

MORDYC Study

The Morphine for Treatment of Dyspnea in Patients With COPD (MORDYC) study is a pivotal case that illustrates the application of this compound in clinical settings. The study involved 340 patients with moderate to severe breathlessness despite optimal treatment. Results showed that sustained-release morphine significantly improved patients' health status, demonstrating its potential beyond traditional pain management .

Addiction and Dependence Management

This compound compounds are also being investigated for their role in managing opioid dependence. Buprenorphine, a partial agonist at the mu-opioid receptor, has been successfully used to treat opioid addiction by providing sufficient analgesia while reducing the risk of overdose and dependence compared to full agonists like morphine .

Mécanisme D'action

The mechanism of action of Morphinan and its derivatives primarily involves binding to opioid receptors in the central nervous system. These receptors include the mu, delta, and kappa receptors, which are G-protein coupled receptors. Binding to these receptors inhibits the release of neurotransmitters, leading to analgesic and sedative effects.

Comparaison Avec Des Composés Similaires

Morphine: A potent analgesic derived from Morphinan.

Codeine: A less potent analgesic and antitussive.

Thebaine: A precursor for the synthesis of other opioids.

Uniqueness: this compound is unique due to its tetracyclic structure, which provides a versatile scaffold for the synthesis of various pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry.

Propriétés

IUPAC Name |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15/h1-2,5-6,14-15,17H,3-4,7-11H2/t14-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXVFBXDYWQFN-XHSDSOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CCNC(C2C1)CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-10-0, 1215192-09-8 | |

| Record name | Morphinan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphinan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphinan, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215192098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97T9O1050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MORPHINAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ66WL736G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.